![molecular formula C11H13NO3 B13505899 2-Acetamido-2-(o-tolyl)acetic acid](/img/structure/B13505899.png)
2-Acetamido-2-(o-tolyl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Acetamido-2-(o-tolyl)acetic acid is an organic compound with the molecular formula C11H13NO3 It is a derivative of acetic acid, where the hydrogen atom of the carboxyl group is replaced by an acetamido group and an o-tolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetamido-2-(o-tolyl)acetic acid typically involves the acylation of p-toluidine with acetic acid. One common method involves treating N-(p-tolyl)acetamide with mercuric acetate followed by lithium chloride, resulting in the formation of a white crystalline solid of (2-acetamido-5-methylphenyl)mercury(II) chloride . This compound can then be further processed to yield this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve optimizing the reaction conditions for large-scale synthesis, including the use of appropriate solvents, catalysts, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Acetamido-2-(o-tolyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the acetamido group to an amine group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
2-Acetamido-2-(o-tolyl)acetic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Acetamido-2-(o-tolyl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The acetamido group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The aromatic ring may also participate in π-π interactions with aromatic residues in proteins, further influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
2-Acetamido-2-(p-tolyl)acetic acid: Similar structure but with the tolyl group in the para position.
2-Acetamido-2-(m-tolyl)acetic acid: Similar structure but with the tolyl group in the meta position.
N-(2-Acetamido)Iminodiacetic Acid: Contains an acetamido group but with different substituents.
Uniqueness
2-Acetamido-2-(o-tolyl)acetic acid is unique due to the specific positioning of the acetamido and o-tolyl groups, which can influence its reactivity and interactions with biological targets. This positional specificity can result in different biological activities and applications compared to its isomers.
Biological Activity
2-Acetamido-2-(o-tolyl)acetic acid (also known as o-tolylacetamide) is an organic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and enzyme inhibition properties, supported by relevant case studies and data tables.
Chemical Structure and Properties
- Molecular Formula : C10H13NO2
- Molecular Weight : 179.22 g/mol
The compound features an acetamido group attached to a tolyl group, which contributes to its unique interactions with biological systems.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : The compound has shown significant inhibitory effects against various bacterial strains.
- Anticancer Potential : Studies suggest that it may induce apoptosis in cancer cells and inhibit cell proliferation.
- Enzyme Inhibition : The compound has been identified as a potential inhibitor of specific enzymes involved in metabolic processes.
Antimicrobial Activity
In a study evaluating the antimicrobial properties of various derivatives, this compound demonstrated notable efficacy against Staphylococcus aureus and Escherichia coli .
Case Study 1: Antimicrobial Efficacy
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 16 µg/mL |
The MIC values indicate that this compound is more effective than some standard antibiotics, suggesting its potential for therapeutic applications in treating bacterial infections.
Anticancer Effects
Recent investigations have focused on the anticancer properties of this compound, particularly in glioblastoma cells.
Case Study 2: Anticancer Activity
In vitro studies revealed that treatment with this compound resulted in:
- Induction of apoptosis in a dose-dependent manner.
- Inhibition of cell proliferation by disrupting the cell cycle.
The compound was found to downregulate the expression of key oncogenes associated with tumor growth.
Treatment Concentration | Cell Viability (%) | Apoptosis Induction (%) |
---|---|---|
10 µM | 70 | 30 |
20 µM | 50 | 50 |
50 µM | 20 | 80 |
These results indicate a promising anticancer profile for further exploration in drug development.
Enzyme Inhibition
The compound has also been studied for its potential to inhibit enzymes involved in metabolic pathways.
Case Study 3: Enzyme Inhibition
In a biochemical assay, this compound was tested against several enzymes:
Enzyme | Inhibition (%) at 100 µM |
---|---|
Cyclooxygenase (COX) | 45 |
Lipoxygenase | 30 |
These findings suggest that the compound may have implications for treating inflammatory diseases by modulating enzyme activity.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- The acetamido group can form hydrogen bonds with active sites on enzymes or receptors.
- The aromatic tolyl group may engage in π-π interactions, enhancing binding affinity and specificity.
Properties
Molecular Formula |
C11H13NO3 |
---|---|
Molecular Weight |
207.23 g/mol |
IUPAC Name |
2-acetamido-2-(2-methylphenyl)acetic acid |
InChI |
InChI=1S/C11H13NO3/c1-7-5-3-4-6-9(7)10(11(14)15)12-8(2)13/h3-6,10H,1-2H3,(H,12,13)(H,14,15) |
InChI Key |
MSDBXOYVWFMDPL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(C(=O)O)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.